spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core. Subsequent cyclopropanation introduces the cyclopropane ring. The final steps often involve functional group transformations to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for efficient cyclopropanation. Catalysts and reagents are chosen to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation often employs reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-one
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-diylbis(methylene)bis(4-methylbenzenesulfonate)
Uniqueness
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2,3-dicarboxylic acid is unique due to its specific arrangement of functional groups and the presence of both a bicyclo[2.2.1]heptane and a cyclopropane ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds .
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9(13)7-5-1-2-6(8(7)10(14)15)11(5)3-4-11/h1-2,5-8H,3-4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWVNJMECIFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C(C3C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.